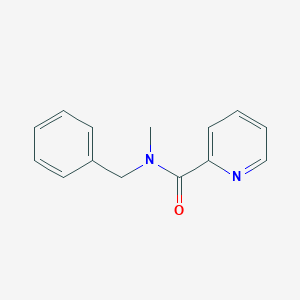

N-Benzyl-N-methylpyridine-2-carboxamide

Description

Properties

CAS No. |

29211-87-8 |

|---|---|

Molecular Formula |

C14H14N2O |

Molecular Weight |

226.27 g/mol |

IUPAC Name |

N-benzyl-N-methylpyridine-2-carboxamide |

InChI |

InChI=1S/C14H14N2O/c1-16(11-12-7-3-2-4-8-12)14(17)13-9-5-6-10-15-13/h2-10H,11H2,1H3 |

InChI Key |

QJMHJUXKXKSGJF-UHFFFAOYSA-N |

Canonical SMILES |

CN(CC1=CC=CC=C1)C(=O)C2=CC=CC=N2 |

Origin of Product |

United States |

Preparation Methods

Synthesis of Pyridine-2-Carbonyl Chloride

Pyridine-2-carboxylic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride in the presence of a catalytic amount of dimethylformamide (DMF). The reaction typically proceeds at reflux (60–80°C) for 2–4 hours, yielding the acid chloride in >90% purity.

Reaction Conditions:

- Solvent: Toluene or dichloromethane

- Catalyst: DMF (1–5 mol%)

- Temperature: 60–80°C

- Time: 2–4 hours

Coupling with N-Methylbenzylamine

The acid chloride is subsequently reacted with N-methylbenzylamine in the presence of a base such as triethylamine (TEA) or potassium carbonate (K₂CO₃).

Procedure:

- Pyridine-2-carbonyl chloride (1.0 equiv) is dissolved in anhydrous dichloromethane.

- N-Methylbenzylamine (1.2 equiv) and TEA (1.5 equiv) are added dropwise at 0°C.

- The mixture is stirred at room temperature for 12–24 hours.

- The product is isolated via aqueous workup (HCl wash) and recrystallized from ethanol/water.

Yield: 85–92%

Purity: ≥98% (HPLC)

Stepwise Alkylation of Pyridine-2-Carboxamide

For laboratories lacking access to pre-synthesized N-methylbenzylamine, a two-step alkylation strategy is employed. This method involves sequential methylation and benzylation of pyridine-2-carboxamide.

Primary Amide Synthesis

Pyridine-2-carboxamide is prepared by treating pyridine-2-carbonyl chloride with ammonium hydroxide or aqueous methylamine.

N-Methylation

The primary amide undergoes methylation using methyl iodide (CH₃I) in the presence of a strong base (e.g., sodium hydride, NaH).

Reaction Conditions:

- Solvent: Tetrahydrofuran (THF)

- Base: NaH (2.0 equiv)

- Temperature: 0°C to room temperature

- Time: 6–12 hours

Intermediate: N-Methylpyridine-2-carboxamide (Yield: 75–80%)

N-Benzylation

The methylated intermediate is benzylated using benzyl bromide (C₆H₅CH₂Br) and potassium carbonate (K₂CO₃) in a polar aprotic solvent.

Procedure:

- N-Methylpyridine-2-carboxamide (1.0 equiv) is dissolved in acetonitrile.

- Benzyl bromide (1.5 equiv) and K₂CO₃ (2.0 equiv) are added.

- The mixture is refluxed for 12–18 hours.

- The product is purified via column chromatography (hexane/ethyl acetate).

Yield: 70–78%

Challenges: Competing over-alkylation and solvent selection critical to minimize side reactions.

Palladium-Catalyzed Cross-Coupling Approaches

Recent advances utilize transition metal catalysis for efficient synthesis. A palladium-mediated approach enables direct coupling of pyridine-2-carboxylic acid with N-methylbenzylamine under mild conditions.

Catalytic System

- Catalyst: Pd(OAc)₂ (5 mol%)

- Ligand: Xantphos (10 mol%)

- Base: Cs₂CO₃ (2.0 equiv)

- Solvent: Toluene or 1,4-dioxane

Reaction Protocol

- Pyridine-2-carboxylic acid (1.0 equiv), N-methylbenzylamine (1.2 equiv), and Pd(OAc)₂ are combined in toluene.

- The mixture is heated to 100°C under nitrogen for 24 hours.

- The product is extracted with ethyl acetate and purified via silica gel chromatography.

Yield: 80–88%

Advantages: Avoids acid chloride handling; suitable for scale-up.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. This method is ideal for high-throughput applications.

Procedure:

- Pyridine-2-carboxylic acid (1.0 equiv), N-methylbenzylamine (1.5 equiv), and HATU (1.5 equiv) are dissolved in DMF.

- The mixture is irradiated at 120°C for 20 minutes.

- Crude product is precipitated with ice-water and recrystallized.

Yield: 89–94%

Purity: 99% (LC-MS)

Comparative Analysis of Methodologies

| Method | Yield (%) | Reaction Time | Key Advantages | Limitations |

|---|---|---|---|---|

| Direct Amidation | 85–92 | 12–24 h | High purity; minimal steps | Requires acid chloride synthesis |

| Stepwise Alkylation | 70–78 | 18–30 h | Avoids pre-formed N-methylbenzylamine | Low yield due to side reactions |

| Palladium Catalysis | 80–88 | 24 h | No acid chloride; scalable | Costly catalyst |

| Microwave-Assisted | 89–94 | 20 min | Rapid; high throughput | Specialized equipment required |

Purification and Characterization

Crystallization

Recrystallization from ethanol/water (3:1 v/v) yields colorless crystals with a melting point of 166–168°C.

Spectroscopic Data

- ¹H NMR (600 MHz, CDCl₃): δ 8.58 (d, J=4.8 Hz, 1H, pyridine-H), 7.75 (t, J=7.8 Hz, 1H), 7.45–7.30 (m, 5H, benzyl-H), 4.70 (s, 2H, CH₂), 3.10 (s, 3H, N-CH₃).

- ¹³C NMR (151 MHz, CDCl₃): δ 165.2 (C=O), 149.8, 137.5, 136.2, 128.9, 127.8, 127.1 (aromatic-C), 48.5 (N-CH₂), 38.2 (N-CH₃).

Industrial-Scale Considerations

Patent literature highlights the use of cost-effective solvents (toluene, isopropanol) and recyclable catalysts for large-scale production. For instance, the Stephenson protocol achieves 98% yield using toluene and K₂CO₃, with solvent recovery exceeding 90%.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-N-methylpyridine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-2-carboxylic acid derivatives, while reduction may produce this compound derivatives with altered functional groups .

Scientific Research Applications

N-Benzyl-N-methylpyridine-2-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-Benzyl-N-methylpyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby modulating their activity. Additionally, it can affect signaling pathways such as the PI3K-Akt pathway, leading to anti-inflammatory and anti-fibrotic effects .

Comparison with Similar Compounds

4-(4-Aminophenoxy)-N-Methylpyridine-2-Carboxamide

This compound features a phenoxy group at the pyridine’s 4-position and a methyl group on the amide nitrogen (CAS: 284462-37-9). Key differences include:

(S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide

Though structurally distinct (pyrrolidine core), this compound shares a benzyl carboxamide moiety. Its safety profile emphasizes stringent handling protocols, including PPE and ventilation, which may extrapolate to N-benzyl-N-methylpyridine-2-carboxamide .

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.